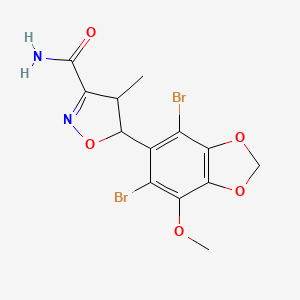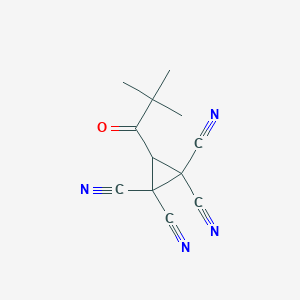acetate](/img/structure/B15000429.png)
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate is a chemical compound with the molecular formula C11H10N2O7 It is characterized by the presence of a nitro group, a benzodioxole ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate typically involves the following steps:
Amination: The nitro group is then converted to an amino group through reduction reactions using reducing agents such as tin(II) chloride or iron powder.
Esterification: The final step involves the esterification of the amino group with ethyl oxalyl chloride in the presence of a base like triethylamine to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated benzodioxole derivatives.
Applications De Recherche Scientifique
Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and benzodioxole functionalities.
Medicine: Explored for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring can also interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate can be compared with other similar compounds such as:
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an alcohol functional group instead of an ester.
Ethyl 1,3-benzodioxol-5-yl(oxo)acetate: Lacks the nitro group, making it less reactive in certain biological contexts.
1-(6-Nitro-1,3-benzodioxol-5-yl)methyl-2-(6-nitro-1,3-benzodioxol-5-yl)methyl diselane: Contains selenium atoms, offering different chemical and biological properties.
Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10N2O7 |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
ethyl 2-[(6-nitro-1,3-benzodioxol-5-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O7/c1-2-18-11(15)10(14)12-6-3-8-9(20-5-19-8)4-7(6)13(16)17/h3-4H,2,5H2,1H3,(H,12,14) |
Clé InChI |
TXKKIRXDWCKUDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000350.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B15000355.png)

![4-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000366.png)

![ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000391.png)
![N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15000392.png)
![4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B15000393.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15000402.png)
![2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15000409.png)
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(cyclohexylideneamino)oxy]propan-1-one](/img/structure/B15000412.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide](/img/structure/B15000418.png)
![5-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15000432.png)
